Sanguinine
Overview
Description
Sanguinine is a naturally occurring alkaloid found in various plant species, including the bloodroot plant (Sanguinaria canadensis), the Mexican prickly poppy (Argemone mexicana), and Chelidonium majus . It is known for its potent biological activities and has been studied extensively for its potential therapeutic applications.
Scientific Research Applications
Sanguinine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a starting material for the synthesis of various bioactive compounds. In biology, this compound is studied for its effects on cellular processes and its potential as a therapeutic agent .
In medicine, this compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells and induce apoptosis . Additionally, this compound has antimicrobial properties and is being investigated for its potential use in treating bacterial infections .
In industry, this compound is used in the production of environmentally friendly agrochemicals and livestock food supplements. Its ability to confer chemical protection against pathogens and herbivores makes it a valuable compound in agricultural applications .
Mechanism of Action
Target of Action
Sanguinine, also known as O-Desmethyl Galanthamine, primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a crucial enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine .
Mode of Action
This compound acts as a competitive and reversible inhibitor of the AChE enzyme . By inhibiting AChE, it prevents the breakdown of acetylcholine, thereby enhancing cholinergic neuron function and signaling . This results in an increase in the concentration of acetylcholine at the synaptic cleft, leading to prolonged acetylcholine activity .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to cholinergic signaling . By inhibiting AChE, this compound disrupts the normal hydrolysis of acetylcholine, leading to an increase in acetylcholine levels and enhanced cholinergic signaling . This can affect various downstream effects related to cholinergic neurotransmission.
Pharmacokinetics
This compound is a major metabolite of galantamine, formed by the action of the CYP2D6 enzyme . It can account for up to 20% of orally administered galantamine and is reported to be three times more potent than galantamine as an AChE inhibitor .
Result of Action
The primary molecular effect of this compound’s action is the increased availability of acetylcholine in the synaptic cleft due to the inhibition of AChE . This can lead to enhanced cholinergic signaling and potentially improved cognitive function. At the cellular level, this compound’s action can lead to changes in neuronal activity due to altered neurotransmitter dynamics .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the presence of other drugs or substances that may interact with AChE or affect the same biochemical pathways. The pH and composition of the gastrointestinal tract can also impact the absorption and bioavailability of this compound . Furthermore, genetic factors such as variations in the CYP2D6 enzyme can influence the metabolism of galantamine to this compound .
Safety and Hazards
Sanguinarine is a toxin that kills animal cells through its action on the Na+/K±ATPase transmembrane protein . If ingested, it can cause a disease known as epidemic dropsy . If applied to the skin, sanguinarine may cause a massive scab of dead flesh where it killed the cells where it was applied, called an eschar .
Biochemical Analysis
Biochemical Properties
Sanguinine interacts with various enzymes, proteins, and other biomolecules. It has been reported to inhibit tumor metastasis and development by disrupting a wide range of cell signaling pathways and its molecular targets, such as BCL-2, MAPKs, Akt, NF-κB, ROS, and microRNAs (miRNAs) . It also hinders nicotinergic, muscarinergic, and serotonin-2 receptors, impairing nerve transmission .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to inhibit A549 and H1975 non-small cell lung cancer (NSCLC) cells . It induces apoptosis of these cells by inhibiting the Akt signaling pathway and elevating the reactive oxygen species (ROS) . This compound also induces a rapid caspase-dependent cell death in human melanoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It disrupts a wide range of cell signaling pathways and interacts with molecular targets such as BCL-2, MAPKs, Akt, NF-κB, ROS, and miRNAs . It also inhibits the Na+/K±ATPase transmembrane protein .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, a study found that a single dose of 5 mg/kg/day of this compound reduces the total worm load by 47.6%, 54%, 55.2%, and 27.1% at different stages of development .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have been studied. It was found that the enzymes involved in the biosynthesis of this compound are localized to three subcellular compartments: the cytosol, the nucleus, and the endoplasmic reticulum . This indicates extensive trafficking of pathway intermediates across the endomembranes and suggests a key role for compartmentalization in the regulation of this compound metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sanguinine can be synthesized through various methods, including semisynthetic and sustainable production routes. One common method involves the extraction of sanguinarine from plant sources, followed by chemical modifications to obtain this compound . The reaction conditions typically involve the use of specific reagents and catalysts to facilitate the conversion of sanguinarine to this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale extraction from plant sources, followed by purification and chemical modification processes. Techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Sanguinine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications, including anticancer and antimicrobial properties .
Comparison with Similar Compounds
Sanguinine is structurally similar to other benzophenanthridine alkaloids, such as sanguinarine and chelerythrine. this compound is unique in its specific molecular interactions and biological activities . While sanguinarine and chelerythrine also exhibit anticancer and antimicrobial properties, this compound’s distinct mechanism of action and molecular targets set it apart as a valuable compound for therapeutic applications .
List of Similar Compounds:- Sanguinarine
- Chelerythrine
- Macarpine
- Chelirubine
These compounds share structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
Properties
IUPAC Name |
(1S,12S,14R)-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene-9,14-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-17-7-6-16-5-4-11(18)8-13(16)20-15-12(19)3-2-10(9-17)14(15)16/h2-5,11,13,18-19H,6-9H2,1H3/t11-,13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSGWKOGUVOGFQ-RBOXIYTFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209575 | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60755-80-8 | |
Record name | Sanguinine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60755-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Desmethylgalantamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060755808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Desmethylgalantamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40209575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-DESMETHYLGALANTAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L7ZOW3CZ7W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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